molecular formula C24H20N2O3S B2836658 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 300569-39-5

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2836658
CAS RN: 300569-39-5
M. Wt: 416.5
InChI Key: SGWFUNLHQXVZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The specific molecular structure of “N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide” is not available in the sources I found.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds similar to N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide have been a subject of research. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry, especially on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Synthesis and Evaluation for Therapeutic Applications

Several thiazolyl compounds have been synthesized and evaluated for potential therapeutic applications. For example, novel thiazolidinedione derivatives were investigated for anti-diabetic activity, showcasing significant effects comparable to standard drugs (Shrivastava et al., 2016). Similarly, 3,4-dimethoxybenzyl group was utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating potential in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Development of Quality Control Methods for Anticonvulsants

In the development of new medicinal products, quality control is crucial. For instance, methods for identifying and quantifying N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide were developed, emphasizing the importance of these techniques in standardizing new substances (Sych et al., 2018).

Antimicrobial Screening

The antimicrobial potential of thiazole derivatives has been extensively studied. N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant antibacterial and antifungal activities, suggesting their use in treating microbial diseases (Desai et al., 2013).

Cytotoxic Potentials and Molecular Docking Studies

Research has also focused on the cytotoxic potentials of thiazole compounds. For example, 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides exhibited significant cytotoxicity against various cancer cells, supported by molecular docking studies that helped understand their binding mechanisms (Thumula et al., 2020).

properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-20-12-19(13-21(14-20)29-2)23(27)26-24-25-22(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWFUNLHQXVZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.